4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a complex organic compound with potential applications in various scientific fields This compound features a phenyl group with an ethoxy substituent, an amino group, a piperidinyl group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of the ethoxyphenyl derivative. The reaction conditions often require the use of strong bases or acids to facilitate the formation of intermediates. The final step usually involves the condensation of the piperidinyl group with the carboxylic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of handling high pressures and temperatures. The use of catalysts and continuous flow processes can enhance the efficiency and yield of the synthesis. Quality control measures are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reaction pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a precursor for the synthesis of biologically active molecules. Its interaction with biological targets can be studied to understand its potential therapeutic effects.
Medicine: Potential medicinal applications of this compound could involve its use as a drug candidate or a lead compound in drug discovery. Its pharmacokinetic properties and biological activity can be evaluated in preclinical and clinical studies.
Industry: In the industrial sector, this compound may find use in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure and reactivity can be harnessed to develop new products with specific properties.
Mechanism of Action
The mechanism by which 4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used. For example, in a biological system, it may bind to enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
4-Ethoxyphenylacetic acid: Similar structure but lacks the amino and piperidinyl groups.
Phenacetin: Contains an ethoxyphenyl group and an acetamide moiety.
Piperidine derivatives: Compounds containing piperidinyl groups with different substituents.
Uniqueness: 4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-(4-ethoxyanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-23-14-8-6-13(7-9-14)18-16(20)12-15(17(21)22)19-10-4-3-5-11-19/h6-9,15H,2-5,10-12H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQRSDDCSYECIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.